REACTION_CXSMILES
|
FC1C=CC2CC(=O)C3C=C(C(C)C)C=CC=3SC=2C=1.CN1CCNCC1.C(O)(=O)/C=C\C(O)=O.C([O-])(=O)/C=C\C([O-])=O.[F:44][C:45]1[CH:46]=[CH:47][C:48]2[CH:54]=[C:53]([N:55]3[CH2:60][CH2:59][N:58]([CH3:61])[CH2:57][CH2:56]3)[C:52]3[CH:62]=[C:63]([CH:66]([CH3:68])[CH3:67])[CH:64]=[CH:65][C:51]=3[S:50][C:49]=2[CH:69]=1>C1C=CC=CC=1.C(O)C.[Ti](Cl)(Cl)(Cl)Cl.CCOCC.O>[F:44][C:45]1[CH:46]=[CH:47][C:48]2[CH2:54][CH:53]([N:55]3[CH2:56][CH2:57][N:58]([CH3:61])[CH2:59][CH2:60]3)[C:52]3[CH:62]=[C:63]([CH:66]([CH3:67])[CH3:68])[CH:64]=[CH:65][C:51]=3[S:50][C:49]=2[CH:69]=1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(SC3=C(C(C2)=O)C=C(C=C3)C(C)C)C1
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)[O-])(=O)[O-]
|
Name
|
3-fluoro-8-isopropyl-10-(4-methylpiperazino)dibenzo(b,f)thiepin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(SC3=C(C(=C2)N2CCN(CC2)C)C=C(C=C3)C(C)C)C1
|
Name
|
ethanol-ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
FILTRATION
|
Details
|
the separated solid is filtered
|
Type
|
WASH
|
Details
|
The benzene layer of the filtrate is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with potassium carbonate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
There are obtained 9.2 g (89%) crude oily base which
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC2=C(SC3=C(C(C2)N2CCN(CC2)C)C=C(C=C3)C(C)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |